Benzene, 1,1'-ethenylidenebis[4-fluoro-
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Overview
Description
Benzene, 1,1'-ethenylidenebis[4-fluoro- is a useful research compound. Its molecular formula is C14H10F2 and its molecular weight is 216.22 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the ethene bridge. One common method is the Wittig reaction, where 4-fluorobenzaldehyde reacts with a phosphonium ylide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the fluorobenzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of 4,4’-(Ethene-1,1-diyl)bis(benzoic acid).
Reduction: Formation of 4,4’-(Ethane-1,1-diyl)bis(fluorobenzene).
Substitution: Formation of various substituted fluorobenzenes depending on the reagents used.
Scientific Research Applications
4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) involves its interaction with various molecular targets. The ethene bridge and fluorobenzene rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
4,4’-(Ethene-1,1-diyl)bis(chlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
4,4’-(Ethene-1,1-diyl)bis(bromobenzene): Similar structure but with bromine atoms instead of fluorine.
4,4’-(Ethane-1,1-diyl)bis(fluorobenzene): Similar structure but with an ethane bridge instead of an ethene bridge
Uniqueness: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The ethene bridge also provides rigidity and planarity, influencing its chemical behavior and interactions .
Properties
CAS No. |
6175-14-0 |
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Molecular Formula |
C14H10F2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 |
InChI Key |
OKWIEHVHIHQUFB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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